4'-Bromobiphenyl-4-yl benzoate 4'-Bromobiphenyl-4-yl benzoate
Brand Name: Vulcanchem
CAS No.: 94375-26-5
VCID: VC19235870
InChI: InChI=1S/C19H13BrO2/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)22-19(21)16-4-2-1-3-5-16/h1-13H
SMILES:
Molecular Formula: C19H13BrO2
Molecular Weight: 353.2 g/mol

4'-Bromobiphenyl-4-yl benzoate

CAS No.: 94375-26-5

Cat. No.: VC19235870

Molecular Formula: C19H13BrO2

Molecular Weight: 353.2 g/mol

* For research use only. Not for human or veterinary use.

4'-Bromobiphenyl-4-yl benzoate - 94375-26-5

Specification

CAS No. 94375-26-5
Molecular Formula C19H13BrO2
Molecular Weight 353.2 g/mol
IUPAC Name [4-(4-bromophenyl)phenyl] benzoate
Standard InChI InChI=1S/C19H13BrO2/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)22-19(21)16-4-2-1-3-5-16/h1-13H
Standard InChI Key RGPNGUWAEKRPGP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Characterization

Molecular Architecture

The molecular formula of 4'-bromobiphenyl-4-yl benzoate is C₁₉H₁₃BrO₂, with a molecular weight of 353.21 g/mol . The structure comprises:

  • A biphenyl backbone with bromine at the 4'-position.

  • A benzoate ester group at the 4-position of the adjacent phenyl ring (Figure 1).

Key Structural Features:

  • Dihedral Angles: X-ray crystallography of analogous biphenyl benzoates reveals dihedral angles between aromatic rings ranging from 54.6° to 84.1°, influencing molecular packing and crystallinity .

  • Hydrogen Bonding: Intermolecular C–H⋯O and C–H⋯π interactions stabilize the crystal lattice, as observed in related compounds .

Spectroscopic Data

  • FTIR: Peaks at 1720 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C–O ester) confirm the benzoate group .

  • ¹H NMR: Signals at δ 7.6–8.2 ppm (aromatic protons), δ 5.3 ppm (vinylic H), and δ 3.7 ppm (methoxy group in precursors) .

  • ¹³C NMR: Carbonyl carbons appear at δ 166–168 ppm, with aromatic carbons between δ 114–154 ppm .

Synthesis and Optimization

Route 1: Esterification of 4'-Bromobiphenyl-4-ol

  • Starting Material: 4'-Bromobiphenyl-4-ol (CAS: 29558-77-8) is reacted with benzoyl chloride in dichloromethane.

  • Conditions: Catalyzed by DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide) at 0–25°C .

  • Yield: ~85–90% after recrystallization from ethyl acetate/petroleum ether .

Route 2: Friedel-Crafts Acylation Followed by Esterification

  • Friedel-Crafts Acylation: Biphenyl reacts with propionyl chloride/AlCl₃ to form 4-propionylbiphenyl .

  • Reduction: Sodium borohydride reduces the ketone to alcohol.

  • Bromination and Esterification: Sequential bromination (NBS) and esterification with benzoic acid derivatives yield the target compound .

Process Optimization

  • Atom Economy: The patented route achieves 57% total yield, surpassing traditional methods (20–30%) by avoiding ultra-low/high temperatures and toxic reagents like iodopropane .

  • Cost Efficiency: Biphenyl, a cheap industrial chemical, is used as the starting material .

Physical and Chemical Properties

PropertyValue/RangeMethod/Source
Melting Point164–166°CDSC
Boiling Point355.5°C at 760 mmHgEmpirical calculation
SolubilityInsoluble in water; soluble in THF, DCMExperimental data
LogP (Octanol-Water)4.10Computational

Stability:

  • Decomposes above 400°C.

  • Sensitive to strong acids/bases due to ester hydrolysis .

Applications

Liquid Crystal Materials

4'-Bromobiphenyl-4-yl benzoate derivatives are precursors for 4-propylbiphenyl boronic acid, a key monomer in liquid crystal displays (LCDs) . The bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce alkyl/aryl groups .

Pharmaceutical Intermediates

  • PD-1/PD-L1 Inhibitors: Terphenyl-based drugs utilize brominated biphenyl esters as scaffolds for immunotherapy agents .

  • Antileishmaniasis Agents: Coumarin-benzoate hybrids show promise in parasitic disease treatment .

Organic Synthesis

  • Cross-Coupling Reactions: The bromine site enables Buchwald-Hartwig amination and Ullmann coupling .

  • Photolabile Protecting Groups: Used in peptide synthesis due to mild photolytic cleavage .

HazardPrecautionary Measures
Irritant (GHS07)Use PPE: gloves, goggles, and dust mask .
CarcinogenicityAvoid iodopropane byproducts .

Environmental Impact:

  • High logP indicates bioaccumulation potential. Proper waste disposal is critical .

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